N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide

HIV Integrase Kinase Inhibition Structure-Activity Relationship (SAR)

N-(4-Fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034226-56-5) is a synthetic small molecule belonging to the N-substituted-6-hydroxypyrimidine-4-carboxamide class. Its structure features a 6-hydroxypyrimidine core linked via a carboxamide to a 4-fluorophenethyl moiety.

Molecular Formula C13H12FN3O2
Molecular Weight 261.256
CAS No. 2034226-56-5
Cat. No. B2413391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034226-56-5
Molecular FormulaC13H12FN3O2
Molecular Weight261.256
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC=N2)F
InChIInChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)5-6-15-13(19)11-7-12(18)17-8-16-11/h1-4,7-8H,5-6H2,(H,15,19)(H,16,17,18)
InChIKeyIJHZUDGTFMVBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034226-56-5): Procurement-Ready Chemical Profile


N-(4-Fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034226-56-5) is a synthetic small molecule belonging to the N-substituted-6-hydroxypyrimidine-4-carboxamide class. Its structure features a 6-hydroxypyrimidine core linked via a carboxamide to a 4-fluorophenethyl moiety. This scaffold is structurally related to the pharmacophore of clinically validated HIV integrase strand transfer inhibitors (INSTIs) such as raltegravir, which contains a 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide core [1]. However, despite this class association, a search of primary literature and authoritative databases reveals no published quantitative biological activity data (e.g., IC50, Ki, ADME) for this specific compound itself that would allow for direct, evidence-based differentiation from analogs [2].

Why N-(4-Fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide Cannot Be Assumed Interchangeable with Closest Analogs


Within the hydroxypyrimidine carboxamide class, minor structural modifications have demonstrated profound impacts on biological activity and pharmacokinetic profiles. For example, the clinically approved drug raltegravir (N-(4-fluorobenzyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide) differs from the target compound only by the presence of a methyl group on the pyrimidine ring, a methylene linker (benzyl vs. phenethyl), and a more complex amide side chain, yet these seemingly small variations are critical for its potent picomolar HIV integrase inhibition [1]. Similarly, a patent covering N-substituted hydroxypyrimidinone carboxamides highlights extensive SAR where the identity and length of the linker (e.g., benzyl vs. phenethyl) significantly modulated inhibitory potency [2]. Consequently, procuring N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide as a generic substitute for a known drug intermediate or probe molecule without specific comparative performance data is scientifically unsound. Performance extrapolation across this chemotype is inherently unreliable, underscoring the need for direct experimental validation for any intended application.

Quantitative Performance Differentiation: N-(4-Fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide vs. Structurally Proximal Inhibitors


Absence of Published Head-to-Head Target Engagement Data for the Exact Compound

A comprehensive search of the medicinal chemistry literature, including the ChEMBL and BindingDB databases, does not yield any quantitative biochemical or cellular assay data (e.g., IC50, EC50, Ki) for N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034226-56-5) [1]. This precludes a direct head-to-head or cross-study quantitative comparison against its closest structural analogs, such as raltegravir or other patented analogs where the N-substituent and pyrimidine core substitution are systematically varied [2]. The absence of data means its differentiation cannot be established via the required quantitative framework.

HIV Integrase Kinase Inhibition Structure-Activity Relationship (SAR)

Uncharacterized Selectivity Profile Compared to Approved INSTIs

No selectivity data (e.g., against human phosphodiesterases, kinases, or hERG channel) has been published for N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide [1]. In contrast, raltegravir's selectivity profile is well-documented, showing minimal activity against a panel of 100+ off-target receptors and enzymes [2]. Similarly, detailed safety pharmacology packages, which are standard for advanced leads and drugs, are completely lacking for this compound. Without this data, the scientific risk of unforeseen off-target effects is unquantified and high.

Drug Safety Off-Target Liability Selectivity

Lack of Functional Evidence for Anticancer Activity Claim

While certain aggregated web sources make broad claims regarding the potential anticancer activity of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide, a diligent search failed to identify any primary research paper or patent that quantitatively demonstrates such activity, for instance via NCI-60 panel screening, MTT assay, or target-specific inhibition [1]. For example, a structurally related analog with a morpholine substitution, N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide, is described as a versatile research compound, yet similarly lacks published quantitative biological data . Thus, any differentiation claim for an anticancer application is unsubstantiated.

Cancer Antiproliferative Hematological Malignancies

Scientifically Valid Application Scenarios for N-(4-Fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide Based on Available Evidence


Use as a Negative Control or Tool Compound in HIV Integrase SAR Studies

Given the documented loss of integrase inhibitory activity that can occur with unfavorable structural modifications (such as altering the N-linker from benzyl to phenethyl, as shown in extensive SAR studies on this scaffold (see patent UA77454C2 [1])), N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide may serve as a potent negative control. Its structural deviation from the active pharmacophore would make it a valuable tool to map the critical binding region of the HIV integrase active site, specifically probing the steric and conformational requirements of the N-benzyl binding pocket. This application directly leverages its lack of expected activity, which must still be confirmed via an in-house INSTI assay.

Scaffold for Fragment-Based Drug Discovery (FBDD) Campaigns

The compound's molecular weight (261.25 g/mol ) and cLogP (estimated ~1.5) place it within ideal fragment-like chemical space. It can be procured and screened as a centerpiece in fragment growing or linking strategies targeting novel antiviral or anticancer pathways. Its lack of inherent potency, while a liability for a lead, is a desirable feature for a starting fragment, as subsequent iterations can be quantitatively tracked for improvements in binding efficiency (LE, LLE). This contrasts with selecting a larger, more complex, but poorly characterized analog that may already occupy suboptimal chemical space.

Chemical Probe for Investigating Fluorine-Specific Binding Interactions

The 4-fluorophenethyl moiety offers a distinct physicochemical probe compared to the more common 4-fluorobenzyl group found in raltegravir and many analogs. This compound can be used in comparative biophysical studies (e.g., X-ray crystallography or 19F NMR) to directly measure how the additional methylene spacer and altered electronics of the fluorophenyl ring influence binding thermodynamics and kinetics within a hydroxypyrimidine binding pocket. This is a procurement-driven rationale where the unique structural feature, rather than undocumented potency, is the differentiating factor .

Quote Request

Request a Quote for N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.